![molecular formula C10H6ClN5O B13099724 3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one CAS No. 83809-91-0](/img/structure/B13099724.png)
3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazole ring fused with a triazine ring The presence of a chloro group at the 3-position and a phenyl group at the 7-position further distinguishes this compound
Preparation Methods
The synthesis of 3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with phenyl isocyanate to form an intermediate, which is then treated with phosphoryl chloride to induce cyclization and introduce the chloro group. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Cyclization Reactions: The triazole and triazine rings can participate in further cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include phosphoryl chloride, phenyl isocyanate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly due to its potential biological activities such as anticancer and antimicrobial properties.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to external stimuli.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which are of interest in various chemical research applications.
Mechanism of Action
The mechanism of action of 3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar triazole-triazine fused ring system but differ in the substituents and additional ring structures.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds have a triazole ring fused with a pyrazine ring and exhibit different chemical and biological properties.
The uniqueness of 3-Chloro-7-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research applications.
Properties
CAS No. |
83809-91-0 |
|---|---|
Molecular Formula |
C10H6ClN5O |
Molecular Weight |
247.64 g/mol |
IUPAC Name |
3-chloro-7-phenyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C10H6ClN5O/c11-7-9(17)16-10(14-13-7)12-8(15-16)6-4-2-1-3-5-6/h1-5H,(H,12,14,15) |
InChI Key |
XKXRQEKCSLHHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=C(C(=O)N3N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B13099646.png)
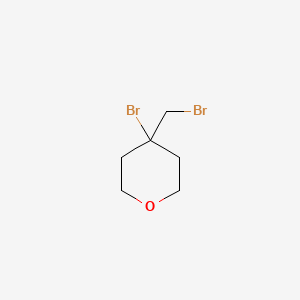
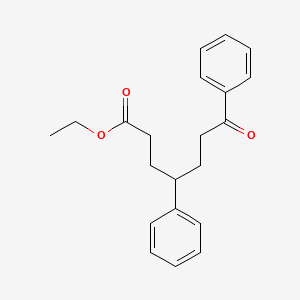
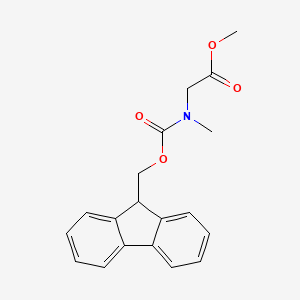
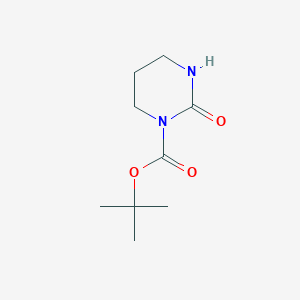

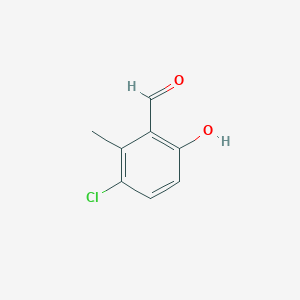
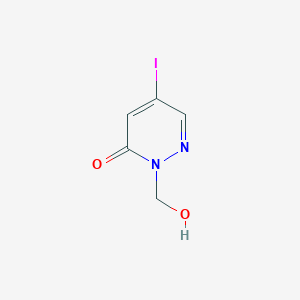

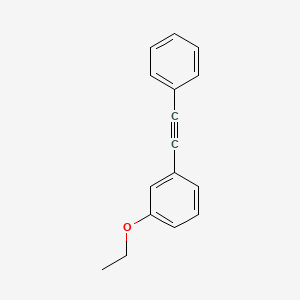
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)

![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)
